molecular formula C17H11BrN2O4S B2853916 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate CAS No. 877635-77-3

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate

Cat. No.: B2853916
CAS No.: 877635-77-3
M. Wt: 419.25
InChI Key: FTWAIMPMWRVYOV-UHFFFAOYSA-N
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Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a complex organic compound that features a pyran ring, a pyrimidine ring, and a bromobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, thiol compounds, and bromobenzoic acid. The key steps in the synthesis may involve:

    Formation of the pyran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Thioether formation:

    Esterification: The final step involves the esterification of the pyran derivative with 2-bromobenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: It could bind to receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound might interact with nucleic acids, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl benzoate: Similar structure but without the bromine atom.

    4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate may confer unique reactivity and biological activity compared to its analogs. This could make it more effective in certain applications, such as medicinal chemistry or material science.

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-bromobenzoate, also known as ML221, is a compound that has garnered attention for its biological activity, particularly as an antagonist of the apelin receptor (APJ). This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C17H14BrN3O4S
  • Molecular Weight : Approximately 404.27 g/mol
  • CAS Number : Not specifically listed in the search results, but similar compounds have CAS numbers like 877636-42-5.

ML221 acts primarily as an antagonist of the apelin receptor (APJ), which plays a crucial role in various physiological processes including cardiovascular regulation and metabolic functions. The compound exhibits selective inhibition of the APJ receptor with an IC50 value of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin assays, showcasing its potency and selectivity over related receptors such as the angiotensin II type 1 receptor (AT1) with a >37-fold selectivity .

Cardiovascular Implications

Research indicates that apelin signaling is vital for cardiovascular health. Inhibition of the APJ receptor by ML221 can lead to significant effects on heart function and blood pressure regulation. For instance, studies have shown that blocking this receptor can mitigate pathological cardiac remodeling .

Cancer Research

ML221's role in cancer biology has also been explored. It has been found that inhibition of the apelin/APJ axis can decrease cholangiocarcinoma growth, suggesting potential therapeutic applications in cancer treatment .

Toxicity Profile

Notably, ML221 demonstrates a favorable toxicity profile with no observed toxicity towards human hepatocytes at concentrations exceeding 50 µM, indicating a safety margin for potential therapeutic use .

Case Studies and Research Findings

StudyFindings
Maloney et al. (2012)Identified ML221 as a functional antagonist of the APJ receptor; demonstrated significant selectivity over AT1 receptors .
Hall et al. (2017)Showed that blocking the apelin/APJ axis reduced cholangiocarcinoma cell proliferation .
Pawel et al. (2021)Investigated anti-apoptotic effects of apelin in human placenta; linked to broader implications for reproductive health .

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWAIMPMWRVYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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